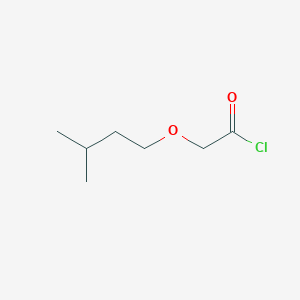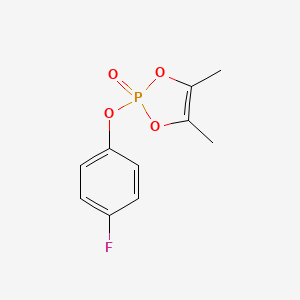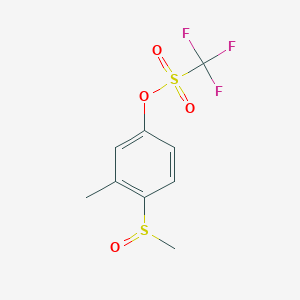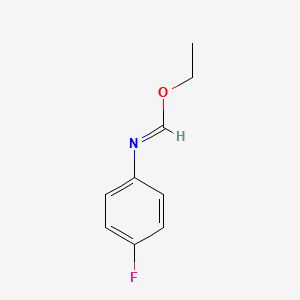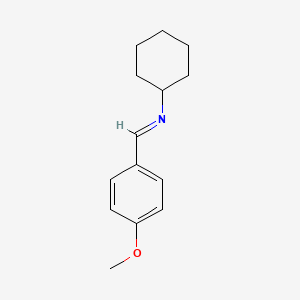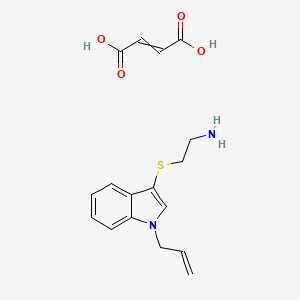
But-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine is a complex organic compound that combines the structural features of but-2-enedioic acid and an indole derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine typically involves multi-step organic reactions. One common approach is to start with but-2-enedioic acid and introduce the indole derivative through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
But-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The indole moiety can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of indole derivatives .
Applications De Recherche Scientifique
But-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole derivative is of interest for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of but-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butenedioic acid: A simpler dicarboxylic acid with similar structural features.
Fumaric acid: An isomer of butenedioic acid with different chemical properties.
Maleic acid: Another isomer of butenedioic acid, often used in similar chemical reactions.
Uniqueness
But-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine is unique due to the presence of the indole derivative, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
61021-76-9 |
|---|---|
Formule moléculaire |
C17H20N2O4S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
but-2-enedioic acid;2-(1-prop-2-enylindol-3-yl)sulfanylethanamine |
InChI |
InChI=1S/C13H16N2S.C4H4O4/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15;5-3(6)1-2-4(7)8/h2-6,10H,1,7-9,14H2;1-2H,(H,5,6)(H,7,8) |
Clé InChI |
KHLNNLWVWJERTR-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=C(C2=CC=CC=C21)SCCN.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


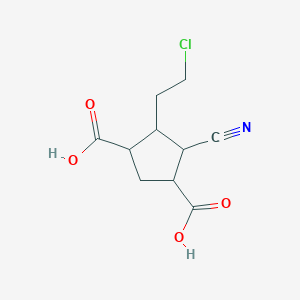
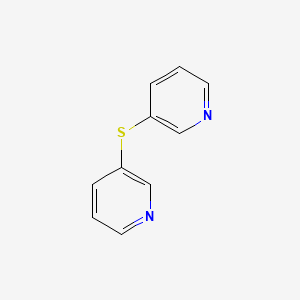
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
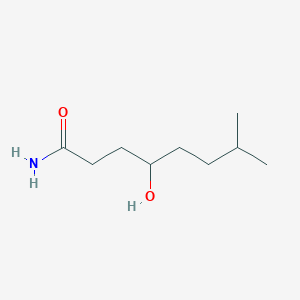
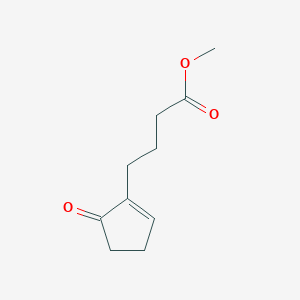
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)

